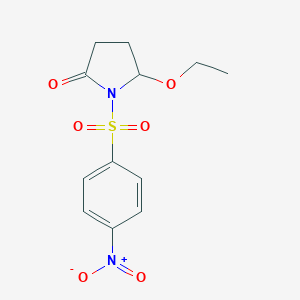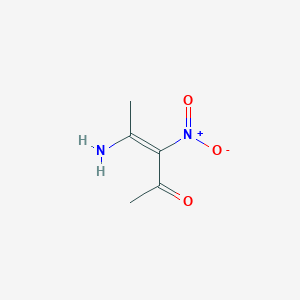
(E)-4-amino-3-nitropent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-amino-3-nitropent-3-en-2-one, also known as ANP, is a chemical compound that has been extensively studied for its potential applications in scientific research. ANP is a highly reactive molecule that can be synthesized through a number of methods and has been found to have significant biochemical and physiological effects. In
Mecanismo De Acción
(E)-4-amino-3-nitropent-3-en-2-one works by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. Specifically, (E)-4-amino-3-nitropent-3-en-2-one inhibits the activity of dihydrofolate reductase, an enzyme that is involved in the synthesis of DNA and RNA. By inhibiting this enzyme, (E)-4-amino-3-nitropent-3-en-2-one prevents the growth and proliferation of cancer cells. (E)-4-amino-3-nitropent-3-en-2-one has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Efectos Bioquímicos Y Fisiológicos
(E)-4-amino-3-nitropent-3-en-2-one has a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, (E)-4-amino-3-nitropent-3-en-2-one has been found to have neuroprotective effects. Specifically, (E)-4-amino-3-nitropent-3-en-2-one has been found to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease. (E)-4-amino-3-nitropent-3-en-2-one has also been found to have cardioprotective effects, including the ability to reduce myocardial infarct size and improve cardiac function in animal models of heart disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (E)-4-amino-3-nitropent-3-en-2-one for lab experiments is its high purity. The synthesis method for (E)-4-amino-3-nitropent-3-en-2-one yields a highly pure product, which is important for ensuring accurate and reproducible results in lab experiments. Additionally, (E)-4-amino-3-nitropent-3-en-2-one is relatively stable and can be stored for long periods of time without losing its activity. However, one limitation of (E)-4-amino-3-nitropent-3-en-2-one is its high reactivity, which can make it difficult to handle in lab experiments.
Direcciones Futuras
There are a number of future directions for (E)-4-amino-3-nitropent-3-en-2-one research. One area of research is the development of new cancer treatments based on (E)-4-amino-3-nitropent-3-en-2-one. Researchers are currently exploring the use of (E)-4-amino-3-nitropent-3-en-2-one in combination with other cancer drugs to enhance their effectiveness. Additionally, researchers are exploring the use of (E)-4-amino-3-nitropent-3-en-2-one in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis. Another area of research is the development of new methods for synthesizing (E)-4-amino-3-nitropent-3-en-2-one that are more efficient and cost-effective. Finally, researchers are exploring the use of (E)-4-amino-3-nitropent-3-en-2-one as a tool for studying the activity of enzymes involved in cancer and other diseases.
Métodos De Síntesis
(E)-4-amino-3-nitropent-3-en-2-one can be synthesized through a number of methods, including the condensation of 4-nitro-3-penten-2-one with ammonia, the reaction of 4-nitro-3-penten-2-one with hydroxylamine, and the reduction of 4-nitro-3-penten-2-one with hydrogen gas. The most commonly used method for synthesizing (E)-4-amino-3-nitropent-3-en-2-one is the condensation of 4-nitro-3-penten-2-one with ammonia, which yields a high purity product.
Aplicaciones Científicas De Investigación
(E)-4-amino-3-nitropent-3-en-2-one has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. (E)-4-amino-3-nitropent-3-en-2-one has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments. (E)-4-amino-3-nitropent-3-en-2-one has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, (E)-4-amino-3-nitropent-3-en-2-one has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Número CAS |
120697-18-9 |
|---|---|
Nombre del producto |
(E)-4-amino-3-nitropent-3-en-2-one |
Fórmula molecular |
C5H8N2O3 |
Peso molecular |
144.13 g/mol |
Nombre IUPAC |
(E)-4-amino-3-nitropent-3-en-2-one |
InChI |
InChI=1S/C5H8N2O3/c1-3(6)5(4(2)8)7(9)10/h6H2,1-2H3/b5-3+ |
Clave InChI |
CAWLPOSADBAJFU-HWKANZROSA-N |
SMILES isomérico |
C/C(=C(/C(=O)C)\[N+](=O)[O-])/N |
SMILES |
CC(=C(C(=O)C)[N+](=O)[O-])N |
SMILES canónico |
CC(=C(C(=O)C)[N+](=O)[O-])N |
Sinónimos |
3-Penten-2-one, 4-amino-3-nitro-, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone](/img/structure/B58284.png)

![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid](/img/structure/B58287.png)
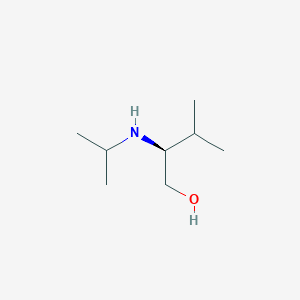
![Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene]](/img/structure/B58292.png)
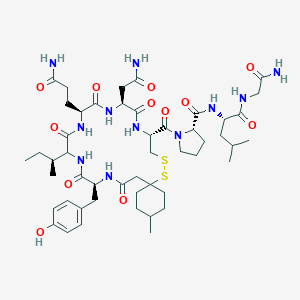
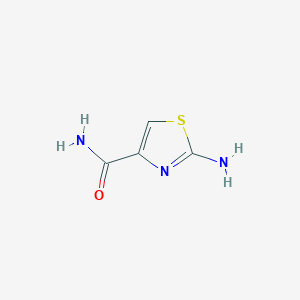
![2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide](/img/structure/B58300.png)
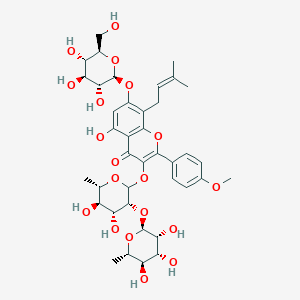
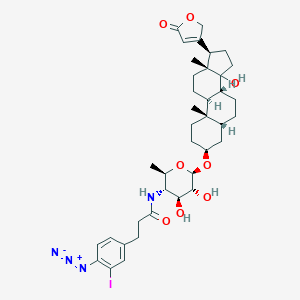
![(S)-1-((3AR,4R,6AS)-5-Benzyl-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrol-4-YL)-ethane-1,2-diol](/img/structure/B58309.png)


